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3-(Diethylamino)propyl 2-hydroxy-4-propoxybenzoate;iodomethane
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Overview
Description
3-(Diethylamino)propyl 2-hydroxy-4-propoxybenzoate;iodomethane is a chemical compound that combines the properties of an ester and an amine It is known for its unique structure, which includes a diethylamino group, a hydroxy group, and a propoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-hydroxy-4-propoxybenzoate typically involves the esterification of 2-hydroxy-4-propoxybenzoic acid with 3-(diethylamino)propyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may include the use of alternative catalysts to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)propyl 2-hydroxy-4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(Diethylamino)propyl 2-oxo-4-propoxybenzoate.
Reduction: Formation of 3-(Diethylamino)propyl 2-hydroxy-4-propoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diethylamino)propyl 2-hydroxy-4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propyl 2-hydroxy-4-propoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propyl 2-hydroxy-4-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate: Contains a nitro group, which alters its reactivity and applications.
Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester: Similar ester structure but with an amino group.
Uniqueness
3-(Diethylamino)propyl 2-hydroxy-4-propoxybenzoate is unique due to its combination of functional groups, which provide a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications, including its potential use as a drug candidate and a biochemical probe.
Properties
IUPAC Name |
3-(diethylamino)propyl 2-hydroxy-4-propoxybenzoate;iodomethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.CH3I/c1-4-11-21-14-8-9-15(16(19)13-14)17(20)22-12-7-10-18(5-2)6-3;1-2/h8-9,13,19H,4-7,10-12H2,1-3H3;1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDYLZRVKPIRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)OCCCN(CC)CC)O.CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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